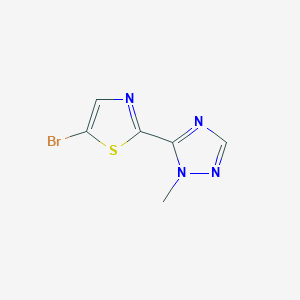

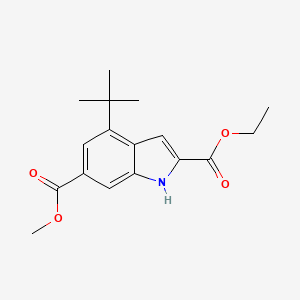

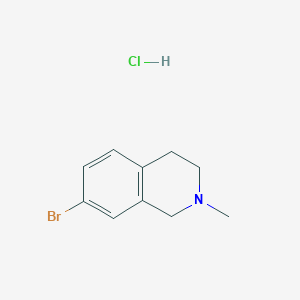

7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Overview

Description

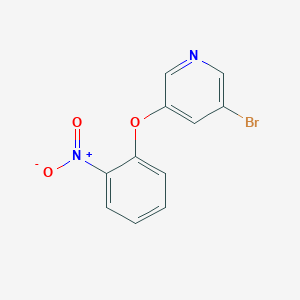

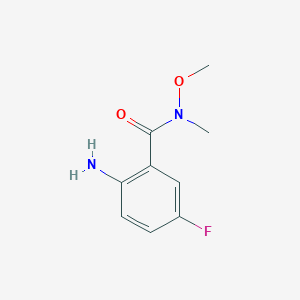

“7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” is a chemical compound with the molecular formula C9H11BrClN . It is used as a pharmaceutical intermediate . The compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” can be represented by the SMILES stringBrc1ccc2CCNCc2c1 . The compound has a molecular weight of 248.55 . Physical And Chemical Properties Analysis

“7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” is a solid compound . It is insoluble in water .Scientific Research Applications

Neurological Studies

Tetrahydroisoquinolines, like salsolinol and its derivatives, have been the subject of neurological studies. Research by Collins et al. (1979) indicated that dopamine-related tetrahydroisoquinolines were found in significantly higher concentrations in the urine of alcoholic subjects after alcohol consumption, suggesting their relevance in studying substance addiction and its metabolic pathways (Collins et al., 1979).

Additionally, Moser et al. (2005) explored the relationship between tetrahydroisoquinoline derivatives like salsolinol and visual hallucinations in L-dopa treated patients with Parkinson's disease, highlighting the potential role of these compounds in neurological disorders (Moser et al., 2005).

Imaging and Diagnostics

The compound 18F-ISO-1, structurally related to isoquinolines, was studied by Dehdashti et al. (2013) for its application in imaging tumor proliferation. The study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation using PET scans, demonstrating the relevance of isoquinoline derivatives in diagnostic imaging and oncology research (Dehdashti et al., 2013).

Pharmacological Studies

In the realm of pharmacology, tetrahydroisoquinolines have been implicated in various studies. Millson et al. (1992) researched the effects of a selective 5-HT2 receptor antagonist (ICI 170,809) with a quinoline structure, highlighting its influence on platelet aggregation and pupillary responses, indicating the therapeutic potential and physiological effects of such compounds (Millson et al., 1992).

Unique Case Studies

Roivainen et al. (2011) presented an interesting case highlighting the unusual distribution of [11C]PK11195, a compound related to isoquinolines, used for assessing translocator protein activity. This study underlines the importance of understanding the biodistribution of such compounds in various medical and research applications (Roivainen et al., 2011).

Safety And Hazards

Future Directions

The THIQ heterocyclic scaffold, to which “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of these analogs, their structural-activity relationship (SAR), and their mechanism of action.

properties

IUPAC Name |

7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-12-5-4-8-2-3-10(11)6-9(8)7-12;/h2-3,6H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZSZGQLKWZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |

CAS RN |

1263378-86-4 | |

| Record name | Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.